molecular formula C11H12N2O2 B13077538 2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid

2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13077538
M. Wt: 204.22 g/mol
InChI Key: RWKIFHRXOXYJGY-UHFFFAOYSA-N
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Description

2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid is a high-purity chemical compound for research and development purposes. As a member of the imidazo[1,2-a]pyridine family, this scaffold is of significant interest in medicinal chemistry and drug discovery . Imidazo[1,2-a]pyridines are recognized as privileged structures and are known to exhibit a broad spectrum of useful pharmacological properties, which can include anti-inflammatory, antiviral, antibacterial, and antifungal activities . Researchers value this heterocyclic system for its versatility as a synthetic intermediate in the development of novel bioactive molecules . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-propylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-2-5-8-10(11(14)15)13-7-4-3-6-9(13)12-8/h3-4,6-7H,2,5H2,1H3,(H,14,15)

InChI Key

RWKIFHRXOXYJGY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N2C=CC=CC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyridines with Ethyl 2-Halogenated-3-oxobutanoates

A widely used method involves the condensation of 2-aminopyridines with ethyl 2-halogenated-3-oxobutanoates (e.g., ethyl 2-chloro-3-oxobutanoate or ethyl 2-bromo-3-oxobutanoate), which undergo cyclization to form ethyl imidazo[1,2-a]pyridine-3-carboxylate esters (IPCEs). This reaction is typically performed in ethanol or 1,2-dimethoxyethane under reflux conditions, but traditional heating often requires long reaction times (overnight to 48 hours) and may give moderate yields (50-70%) depending on substitution patterns.

Microwave-Assisted Organic Synthesis (MAOS)

To improve efficiency, microwave irradiation has been employed to accelerate the condensation reaction. MAOS reduces reaction times drastically (down to 20-30 minutes) and can improve yields (up to 95%) for various substituted IPCEs, including those with alkyl substituents at C-2 such as propyl groups. The reaction is typically solvent-free or performed in ethanol under microwave irradiation at moderate temperatures (~55 °C) and power (~100 W).

Table 1: Comparison of Traditional Heating vs. Microwave-Assisted Synthesis of IPCEs

Parameter Traditional Heating Microwave-Assisted Synthesis (MAOS)
Reaction Time 12-48 hours 20-30 minutes
Temperature Reflux (~78 °C in EtOH) ~55 °C
Yield Range 50-70% 58-95%
Solvent Ethanol or 1,2-dimethoxyethane Often solvent-free or ethanol
Purification Chromatography often required Sometimes product precipitates, less purification needed

Hydrolysis to 2-Propylimidazo[1,2-a]pyridine-3-carboxylic Acid

After obtaining the ethyl ester intermediate, hydrolysis is performed to convert the ester to the corresponding carboxylic acid.

Alkaline Hydrolysis

Typical hydrolysis conditions involve stirring the ester in ethanol with aqueous lithium hydroxide or sodium hydroxide at room temperature overnight. The reaction mixture is then acidified (e.g., with 1N HCl) to precipitate the carboxylic acid, which is isolated by filtration and drying.

Notes on Hydrolysis

  • The reaction proceeds smoothly under mild conditions.
  • The carboxylic acid products are often obtained in high purity and good yields (above 80%).
  • This step is critical to obtain the free acid form of 2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid from the ester precursor.

Alternative Synthetic Approaches

Iodine-Promoted Cyclocondensation in Aqueous Media

Recent advances include iodine-catalyzed cyclocondensation of 2-aminopyridine with appropriate ketone derivatives in aqueous micellar media or “on-water” conditions. This method offers a green chemistry approach, using water as a solvent, mild temperatures, and inexpensive iodine catalyst, leading to the formation of 2-substituted imidazo[1,2-a]pyridines, including alkyl-substituted derivatives.

  • The method is scalable and environmentally benign.
  • Reaction times vary from several hours at room temperature to mild heating (~40 °C).
  • Yields are generally good to excellent, with easy product isolation.

Summary Table of Preparation Methods

Step Method/Conditions Advantages Typical Yields (%) References
Condensation to IPCE esters Ethyl 2-halogenated-3-oxobutanoate + 2-aminopyridine, reflux in EtOH or DME overnight Established, straightforward 50-70
Microwave-assisted synthesis Solvent-free or EtOH, 55 °C, 20-30 min Fast, high yield, less solvent 58-95
Hydrolysis to carboxylic acid LiOH or NaOH in EtOH/H2O, room temp, overnight Mild conditions, high purity >80
Iodine-catalyzed cyclocondensation Aqueous media, room temp to 40 °C, iodine catalyst Green, scalable, mild conditions Good to excellent

Detailed Research Findings and Notes

  • The microwave-assisted method significantly reduces reaction times compared to classical reflux methods, with comparable or better yields, making it suitable for rapid synthesis of 2-propyl derivatives and other substituted imidazo[1,2-a]pyridine carboxylates.
  • Hydrolysis under alkaline conditions with lithium hydroxide is efficient and yields the free acid without harsh conditions, preserving sensitive substituents.
  • The iodine-promoted aqueous method represents a sustainable alternative, avoiding organic solvents and harsh reagents, with potential for industrial applications.
  • Purification after condensation can sometimes be achieved by simple precipitation, but chromatography may be necessary depending on substitution patterns and reaction scale.

This comprehensive analysis of preparation methods for 2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid highlights the evolution from traditional heating to modern microwave-assisted and green aqueous catalytic methods, offering chemists multiple efficient routes tailored to yield, time, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and resulting in desired biological outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The biological and chemical profiles of imidazo[1,2-a]pyridine-3-carboxylic acids are highly dependent on substituent type and position. Key comparisons include:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Imidazo[1,2-a]pyridine-3-carboxylic acid None 162.14 196–197 Antimycobacterial
2-Methyl derivative 2-CH₃ 176.18 Not reported Antimycobacterial
2-Phenyl derivative 2-C₆H₅ 238.24 Not reported Anti-inflammatory
6-Bromo derivative 6-Br 241.03 Not reported Intermediate for drug design
7-Fluoro derivative 7-F 180.13 Not reported Not reported
2-Cyclobutyl derivative 2-C₄H₇ (cyclic) 216.24 Not reported Not reported
2-Propyl derivative 2-C₃H₇ 190.23 (estimated) Not reported Theoretical applications in drug design

Key Observations:

  • Steric Effects: The linear propyl chain may induce less steric hindrance than cyclic substituents (e.g., cyclobutyl ) but more than smaller groups like methyl .
  • Electronic Effects: Alkyl groups (e.g., propyl, methyl) are electron-donating, contrasting with electron-withdrawing substituents like bromo or fluoro , which could alter reactivity or binding interactions.

Physical and Spectroscopic Data

  • Melting Points: The parent compound melts at 196–197°C , while esters (e.g., ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) melt at 64–65°C . The propyl derivative’s melting point is unreported but expected to decrease with increased alkyl chain length.
  • Spectroscopy: Imidazo[1,2-a]pyridine derivatives are typically characterized by IR (C=O stretch ~1700 cm⁻¹), ¹H-NMR (aromatic protons at δ 7–9 ppm), and mass spectrometry .

Biological Activity

2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid is a compound within the imidazo[1,2-a]pyridine family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

The structure of 2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid includes a propyl group at the 2-position and a carboxylic acid at the 3-position, which contribute to its unique chemical reactivity and biological properties. Its synthesis typically involves cyclization reactions of 2-aminopyridine derivatives with α-bromoketones under basic conditions.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-propyl variants, exhibit significant antimicrobial activity. For instance, studies have demonstrated potent in vitro activity against various strains of Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentration (MIC) values often below 1 μM for certain derivatives .

Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Compounds

Compound IDMtb H37Rv MIC (μM)Other Mycobacteria MIC (μM)
11.07>50
105.94>50
RMP0.05162.3

This table illustrates the selective activity of specific compounds against Mtb compared to other non-tubercular mycobacteria.

The mechanism of action for 2-propylimidazo[1,2-a]pyridine-3-carboxylic acid appears to involve inhibition of key metabolic pathways in Mtb. Transcriptional profiling has shown that treatment with this compound can up-regulate cytochrome bd oxidase, suggesting a disruption in energy generation processes within the bacteria .

Case Study: Antituberculosis Activity

In a study focusing on the development of new anti-TB agents, several imidazo[1,2-a]pyridine derivatives were synthesized and evaluated. The results showed that compounds with a similar structural framework to 2-propylimidazo[1,2-a]pyridine-3-carboxylic acid exhibited promising antimycobacterial activity against both drug-sensitive and multi-drug resistant strains of Mtb. Notably, one derivative achieved an MIC value as low as 0.5 μM against resistant strains .

Case Study: Inhibition of Enzymatic Activity

Another study investigated the inhibitory effects of related compounds on various enzymes. The results indicated that some derivatives could inhibit alpha-amylase and carboxypeptidase A effectively at concentrations as low as 0.5 mM, highlighting their potential as enzyme inhibitors in therapeutic contexts .

Applications in Medicine

The biological activities exhibited by 2-propylimidazo[1,2-a]pyridine-3-carboxylic acid suggest potential applications in treating infectious diseases such as tuberculosis and possibly other microbial infections. Its role as an enzyme inhibitor also opens avenues for further research into its use in metabolic disorders.

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